2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
83800-93-5 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18) |
InChI Key |
IZRZUJFPYGNHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with isocyanates or carbodiimides, followed by cyclization to form the quinazolinone core. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the quinazolinone core.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Properties : Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one possess anticancer effects. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anticonvulsant Effects : Some studies have reported the anticonvulsant properties of quinazolinone derivatives. The mechanism involves modulation of neurotransmitter systems and ion channels, which are critical in controlling seizure activity .
- Anti-inflammatory Activity : Compounds within this class have demonstrated anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
- Antimalarial Activity : The potential for 2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one to act against malaria has also been explored, with some derivatives showing promising results in inhibiting Plasmodium falciparum growth .
Case Studies
Several studies highlight the practical applications of this compound in drug development:
-
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various 2,3-dihydroquinazolin-4(1H)-one derivatives on different cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the micromolar range. The study also explored structure-activity relationships (SAR), identifying key functional groups that enhance potency . -
Case Study 2: Anticonvulsant Effects
In a preclinical study on animal models, specific derivatives showed a reduction in seizure frequency compared to control groups. The mechanism was linked to the modulation of GABAergic pathways, suggesting potential for further development as anticonvulsant medications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations :
- Catalyst Efficiency: Copper-based catalysts (e.g., Cu@Py-Oxa@SPION) enable high yields (77–98%) for triazole- and alkyne-substituted derivatives , while Bi-based catalysts (e.g., Bi₁₃B₀.₄₈V₀.₄₉-xPₓO₂₁.₄₅) reduce reaction times in dihydroquinazolinone synthesis .
- Green Synthesis: Aqueous-phase protocols using ZnO micelles or CoFe₂O₄-Sp-SO₃H emphasize sustainability .
Key Observations :
- Halogen Effects : Fluorine at position 2 enhances anti-TB activity (e.g., 2c, MIC 1.56 µg/mL) , while 4-fluorophenyl derivatives (3j) show larvicidal potency (LC₅₀ 12.3 ppm) .
- Bulkier Groups: The m-tolyl group may improve lipophilicity and target binding compared to smaller substituents like methoxy or cyano .
Physicochemical Properties
Infrared (IR) and nuclear magnetic resonance (NMR) data highlight structural distinctions:
- IR Spectra: The target compound (2j) exhibits N–H (3301 cm⁻¹) and N–C=O (1632 cm⁻¹) stretches, consistent with dihydroquinazolinones . Derivatives with thioamide groups (e.g., 1-(3-fluorophenyl)-2-thioxo analog) show C=S stretches near 1250 cm⁻¹ .
- NMR Data : Propargyl-substituted derivatives (e.g., 2c) display characteristic alkyne proton signals at δ 2.1–2.3 ppm , while styryl-substituted analogs show vinyl proton coupling (J = 15–16 Hz) .
Molecular and Crystallographic Insights
Crystal structures (e.g., 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-derivative) reveal planar quinazolinone cores and non-covalent interactions (e.g., π-π stacking) stabilizing the lattice .
Biological Activity
2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one is a derivative of the 2,3-dihydroquinazolin-4(1H)-one class, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, including one-pot reactions that utilize different catalysts to enhance yield and purity. For instance, a study highlighted a method using cerium-based catalysts that achieved high yields at moderate temperatures . The general synthetic pathway involves the condensation of anthranilic acid derivatives with aldehydes, followed by cyclization to form the quinazolinone core.
Anticancer Properties
Recent studies have demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer activity. For example, a series of novel derivatives were evaluated against various cancer cell lines, including HepG2 (liver), A549 (lung), and PANC-1 (pancreatic) cells. One notable derivative showed an IC50 value of 0.05 µg/mL against cancer cells, indicating potent antiproliferative effects . The mechanism of action involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of cleaved PARP-1 and caspase-3 .
Antimicrobial Activity
In addition to its anticancer properties, certain derivatives have shown promising anti-leishmanial activity. Compounds synthesized from 2,3-dihydroquinazolin-4(1H)-one were evaluated in silico and in vitro against Leishmania sp., with one derivative demonstrating an IC50 value of 0.05 µg/mL . Molecular docking studies revealed strong binding affinities to key proteins involved in Leishmania metabolism.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The presence of various substituents on the aromatic ring impacts both potency and selectivity against specific biological targets. For instance:
- Substituents : Electron-donating groups tend to enhance activity against certain cancer cell lines while electron-withdrawing groups may improve binding affinity for microbial targets.
- Positioning : The position of substituents on the quinazolinone ring affects the overall pharmacological profile, as evidenced by comparative studies across multiple derivatives .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Anticancer Study : In a xenograft model using HepG2 cells, treatment with a specific derivative resulted in significant tumor reduction without apparent toxicity . This study underscores the potential for further development into clinical applications.
- Antimicrobial Study : An investigation into anti-leishmanial activity revealed that compounds derived from this scaffold could serve as lead candidates for drug development against resistant strains of Leishmania .
Data Summary
| Activity Type | Compound Derivative | IC50 Value | Mechanism/Notes |
|---|---|---|---|
| Anticancer | 32 | 0.05 µg/mL | Inhibits tubulin polymerization |
| Anti-leishmanial | 3b | 0.05 µg/mL | Strong binding to key metabolic proteins |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(m-Tolyl)-2,3-dihydroquinazolin-4(1H)-one via multicomponent reactions?
The synthesis typically involves a one-pot condensation of isatoic anhydride, m-tolualdehyde, and aniline/ammonium acetate. Ethanol (EtOH) is a preferred solvent due to its ability to dissolve reactants and moderate polarity, achieving yields >80% at reflux (80–90°C). Catalysts like hydroxyapatite nanoparticles (HAP NPs, 20 mg) enhance reaction efficiency in aqueous media, reducing reaction times to 1–2 hours. Optimized molar ratios (1:1:1.2 for anhydride:aldehyde:amine) minimize side products .
Advanced Synthesis
Q. How can recyclable catalysts improve the sustainability of dihydroquinazolinone synthesis?
Heterogeneous catalysts like HAP NPs or β-cyclodextrin-SO3H enable recyclability (≥6 cycles) without significant yield loss. For example, HAP NPs in water reduce energy consumption (room temperature to 50°C) and eliminate organic solvents. COF-MOF composites further enhance catalytic activity via synergistic acidic sites, achieving >90% yields in 30 minutes. Post-reaction, catalysts are recovered via centrifugation or filtration, validated by FT-IR and XRD to confirm structural integrity .
Spectral Analysis
Q. What spectroscopic techniques confirm the structure of dihydroquinazolinone derivatives?
- 1H/13C NMR : Identify substituent integration and coupling patterns. For 2-(m-Tolyl) derivatives, aromatic protons appear at δ 6.8–7.5 ppm, with a singlet for the methyl group (δ ~2.3 ppm). The lactam carbonyl resonates at δ ~165 ppm in 13C NMR .
- FT-IR : Key peaks include N-H stretch (~3250 cm⁻¹), C=O (1670–1700 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹). Overlapping signals can be resolved via 2D NMR (e.g., HSQC, HMBC) .
Biological Activity
Q. How to design experiments evaluating anticancer potential of dihydroquinazolinones?
- Target identification : Screen derivatives against SIRT1 (a deacetylase linked to apoptosis) using fluorometric assays. MHY2251, a dihydroquinazolinone analog, induces apoptosis via JNK/p53 pathways in HCT116 cells at IC50 ~5 µM .
- In vitro assays : Use MTT assays to assess cytotoxicity. Dose-response curves (1–50 µM) over 48–72 hours identify active compounds. Pair with flow cytometry to confirm apoptosis (Annexin V/PI staining) .
Mechanistic Studies
Q. What methodologies elucidate reaction mechanisms in dihydroquinazolinone formation?
- Kinetic studies : Monitor reaction progress via HPLC or TLC at intervals. Pseudo-first-order kinetics under varying catalyst concentrations reveal rate-determining steps.
- Substituent effects : Electron-withdrawing groups (e.g., -NO2) on aldehydes accelerate imine formation, while electron-donating groups (e.g., -OMe) stabilize intermediates. Solvent polarity (e.g., EtOH vs. THF) impacts transition-state stabilization .
Green Chemistry
Q. What metrics assess the greenness of dihydroquinazolinone synthesis?
- E-factor : Calculate waste per product unit. HAP NPs in water reduce E-factor to <1 vs. traditional methods (E ~5–10).
- Atom economy : Multicomponent reactions achieve >85% atom utilization vs. stepwise syntheses.
- Energy efficiency : Room-temperature protocols (e.g., KOH/DMSO) lower energy use by 50% compared to reflux .
Analytical Validation
Q. How to validate purity and identity of synthesized derivatives?
- HPLC : Use a C18 column (MeCN/H2O gradient) to confirm purity (>95%). Retention times correlate with logP values.
- Melting point : Compare experimental values (e.g., 180–185°C for 2-(m-Tolyl) derivatives) with literature.
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 279 for C15H14N2O) .
Structure-Activity Relationships (SAR)
Q. What strategies establish SAR for dihydroquinazolinones in drug discovery?
- Substituent variation : Introduce halogens (-Cl, -Br) at the aryl ring to enhance lipophilicity and target binding. For anti-inflammatory activity, nitro groups (-NO2) at position 2 improve potency (IC50 ~10 µM in COX-2 assays) .
- Bioisosteric replacement : Replace the phenyl ring with heterocycles (e.g., pyridine) to modulate solubility.
- 3D-QSAR : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like SIRT1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
